(S)-2-Methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine, often referred to in the literature as H-1152, is a synthetic compound classified as a Rho-kinase inhibitor. [, , , ] Rho-kinase, also known as ROCK, plays a crucial role in various cellular processes, including smooth muscle contraction, cell adhesion, and migration. [, , ] H-1152 exhibits high selectivity for ROCK, making it a valuable tool in investigating the specific roles of Rho-kinase in both physiological and pathological conditions. [, , , ]
H-1152 is a potent and selective inhibitor of Rho-associated protein kinase, commonly referred to as ROCK. This compound has garnered attention for its ability to inhibit ROCK activity with a high degree of specificity, making it a valuable tool in various biological and medical research applications. H-1152 is particularly noted for its membrane permeability and low toxicity, which enhances its utility in cellular studies.
H-1152 was developed as part of ongoing research into Rho kinase inhibitors, building on the foundational work established by earlier compounds such as Y-27632. It is commercially available from suppliers like Calbiochem and MedchemExpress, often utilized in experimental settings to elucidate the roles of ROCK in cellular processes.
H-1152 falls under the classification of small-molecule inhibitors targeting protein kinases, specifically those involved in the Rho signaling pathway. Its primary function is to inhibit the activity of Rho-associated kinases, which are critical regulators of various cellular functions including cytoskeletal dynamics, cell migration, and proliferation.
The synthesis of H-1152 involves several chemical reactions that yield the final compound. The process typically includes:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are often proprietary or detailed in specialized literature .
H-1152 primarily acts through competitive inhibition of ROCK enzymes. Upon administration, it binds to the ATP-binding site of ROCK, effectively blocking substrate access and preventing phosphorylation events essential for various cellular functions.
In experimental settings, H-1152 has been shown to inhibit ROCK activity with a Ki value of approximately 1.6 nM, indicating its potency compared to other kinase inhibitors . This high specificity minimizes off-target effects on other serine/threonine kinases.
The mechanism by which H-1152 exerts its effects involves:
Research indicates that treatment with H-1152 can significantly alter cell survival and transformation processes in oncogene-bearing cells, showcasing its potential therapeutic applications .
H-1152 is typically characterized by:
Key chemical properties include:
Relevant data on these properties can be found in material safety data sheets provided by suppliers .
H-1152 has diverse applications in scientific research:
H-1152 ((S)-(+)-2-methyl-1-[(4-methyl-5-isoquinolinyl)sulfonyl]-homopiperazine) is a potent, cell-permeable inhibitor of Rho-associated coiled-coil kinases (ROCK1 and ROCK2). Its biochemical selectivity stems from its nanomolar affinity for ROCK isoforms, with a reported Ki value of 1.6 nM for ROCK2 and an IC₅₀ of 12 nM for the same isoform [1] [5]. Kinetic analyses reveal that H-1152 acts as an ATP-competitive inhibitor, binding the kinase domain with higher specificity than earlier-generation inhibitors like Y-27632 (Ki = 140 nM) or fasudil (HA-1077; Ki = 330 nM) [1] [6]. Structural studies of ROCK complexes show H-1152’s isoquinoline sulfonamide group induces conformational changes in the phosphate-binding loop, enhancing hydrophobic interactions within the ATP-binding cleft [2] [6].
Table 1: Selectivity Profile of H-1152 Across Protein Kinases
Kinase | IC₅₀ (μM) | Kinase | IC₅₀ (μM) |
---|---|---|---|
ROCK2 | 0.000012 | PKG | 0.36 |
CaMKII | 0.18 | Aurora A | 0.745 |
PKA | 3.03 | Src | 3.06 |
PKC | 5.68 | MLCK | 28.3 |
EGFR | 50.0 | AMPK | 100 |
H-1152 exhibits >100-fold selectivity for ROCK over closely related AGC-family kinases like PKA (IC₅₀ = 3.03 μM) and PKC (IC₅₀ = 5.68 μM). It also shows minimal activity against MLCK (IC₅₀ = 28.3 μM) and EGFR (IC₅₀ = 50 μM) [1] [9]. This precision makes H-1152 a critical tool for dissecting ROCK-specific functions in cytoskeletal regulation.
H-1152 disrupts actomyosin contractility by targeting two nodes of ROCK-mediated signaling:
In human corneal endothelial cells, H-1152 (20 μM) induces actin stress fiber disassembly within 2 hours, confirmed by phalloidin staining. This coincides with cellular elongation and loss of contractile tone, demonstrating ROCK’s role in actomyosin tension [3] [8]. Genetic studies using ROCK1⁻/⁻ and ROCK2⁻/⁻ mouse embryonic fibroblasts (MEFs) reveal that H-1152’s effects on p-MLC are primarily mediated through ROCK1, which regulates peripheral actomyosin ring formation [10].
Focal adhesions (FAs) anchor actin filaments to extracellular matrix (ECM) proteins via integrin receptors. ROCK stabilizes FAs by phosphorylating FA components:
H-1152 (20 μM) triggers FA disassembly in HTM cells, reducing vinculin-positive clusters by >60% within 2 hours [3]. This is accompanied by dissolution of ECM contacts and expansion of intercellular spaces in the juxtacanalicular region of rat eyes, facilitating aqueous humor drainage [3]. Mechanistically, H-1152 inhibits RhoA-driven FA maturation by suppressing ROCK-mediated tension generation, which precedes FA disassembly [6] [10].
Table 2: H-1152-Induced Cytoskeletal and Adhesion Changes in Cellular Models
Cell Type | H-1152 Concentration | Time | Key Effects |
---|---|---|---|
Human Trabecular Meshwork | 20 μM | 2 h | Loss of actin fibers; 60% reduction in vinculin |
Rat Corneal Endothelium | 10 mM (topical) | 1 h | Expansion of juxtacanalicular spaces |
ROCK1⁻/⁻ MEFs | 1 μM | 16 h | 50% less cell detachment vs. wild-type |
ROCK2⁻/⁻ MEFs | 1 μM | 16 h | Impaired adhesion; membrane folding |
ROCK isoforms exert divergent roles: ROCK1 destabilizes FAs under stress (e.g., doxorubicin exposure), while ROCK2 maintains adhesion via cofilin phosphorylation. Consequently, H-1152’s inhibition of ROCK1 predominates in FA disruption [10].
Beyond cytoskeletal control, H-1152 modulates gene expression and protein stability in the RhoA/ROCK cascade:
In hyperglycemic vascular smooth muscle cells, H-1152 reverses RhoA/ROCK-dependent upregulation of fibronectin and collagen IV by inhibiting MRTF-A nuclear shuttling [7]. This positions H-1152 as a modulator of both mechanical and transcriptional feedback loops in fibrosis.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7